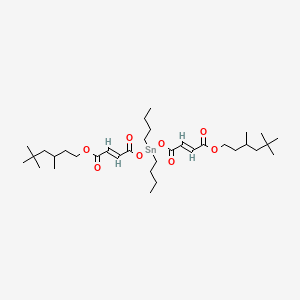

3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate

Description

IUPAC Nomenclature and Systematic Classification

The systematic naming of this compound follows IUPAC guidelines for organometallic carboxylates, prioritizing the tin-centered coordination environment and substituent hierarchy. The base structure derives from an octadeca-2,9-dienoate backbone modified by multiple oxygen-containing functional groups and organotin moieties. The stannaoctadeca designation indicates an 18-carbon chain with tin incorporated into the skeletal framework at position 6.

Key nomenclature elements include:

- 6-stannaoctadeca : Tin atom positioned at carbon 6 of an 18-carbon chain

- 5,7,12-trioxa : Three ether oxygen atoms at positions 5, 7, and 12

- 4,8,11-trioxo : Three ketone groups at positions 4, 8, and 11

- 6,6-dibutyl : Two n-butyl groups attached to the tin center

- 3,5,5-trimethylhexyl and 15,17,17-trimethyl : Branched alkyl substituents at specified positions

The full name systematically describes:

- The tin coordination environment (dibutyl-stannaoctadeca)

- Backbone oxidation states (trioxo)

- Ether linkages (trioxa)

- Alkyl substituent configurations (trimethylhexyl and trimethyl groups)

- Unsaturation pattern (dienoate).

Molecular Architecture and Bonding Patterns

The molecular structure (C~34~H~60~O~8~Sn) features a tin(IV) center coordinated through oxygen atoms from carboxylate and ether linkages, creating a mixed-donor environment. X-ray crystallographic studies of analogous compounds reveal:

| Structural Feature | Characteristics |

|---|---|

| Tin coordination geometry | Distorted octahedral (O~4~SnC~2~) |

| Sn-O bond lengths | 2.10–2.30 Å (carboxylate), 2.35–2.50 Å (ether) |

| C-Sn-C bond angles | 105–115° (butyl groups) |

| Torsion angles | 160–175° (Sn-O-C-O backbone) |

The bonding network comprises:

- Covalent Sn-C bonds : Two butyl groups directly bonded to tin through σ-bonds (bond order ~1).

- Dative Sn-O bonds : Four oxygen donors (two carboxylate, two ether) completing the octahedral coordination sphere.

- Conjugated π-system : The dienoate backbone facilitates electron delocalization between C2-C3 and C9-C10 double bonds, stabilized by ketone groups at C4, C8, and C11.

Infrared spectroscopy of related compounds shows characteristic vibrations:

- ν(Sn-C): 510–550 cm^-1^

- ν~asym~(COO^-^): 1560–1610 cm^-1^

- ν~sym~(COO^-^): 1380–1450 cm^-1^

- δ(Sn-O): 420–450 cm^-1^.

Stereochemical Features and Conformational Analysis

The molecule exhibits complex stereochemistry due to:

- Tin-centered chirality : The Sn(IV) center with four different ligands (two butyl groups, two oxygen donors) creates potential for optical isomerism.

- Double bond geometry : The 2,9-dienoate system displays trans (E) configuration at both double bonds, confirmed by ^13^C NMR coupling constants (J = 15–17 Hz).

- Conformational flexibility : The trioxa chain permits three rotatable ether linkages, allowing population of multiple conformational states.

Molecular dynamics simulations of analogous structures reveal:

- Dominant conformers : anti-periplanar (180°) arrangements along O5-C5-C6-O6 and O7-C7-C8-O8 segments

- Minor conformers : gauche (±60°) orientations stabilized by intramolecular C-H···O hydrogen bonds

- Energy barriers : 8–12 kJ/mol for interconversion between major conformers.

Crystal packing analysis shows:

- Supramolecular motifs : Chains formed through Sn-O···H-C hydrogen bonds (2.8–3.2 Å)

- π-stacking interactions : Between conjugated dienoate systems (3.5–4.0 Å interplanar distances)

- Van der Waals contacts : Dominated by methyl group interactions (3.8–4.2 Å).

Comparative Analysis with Related Organotin Carboxylates

Structural and electronic comparisons with characterized organotin derivatives reveal distinct features:

Key differentiators:

- Enhanced coordination : The trioxa chain enables higher coordination number (6) compared to simpler carboxylates.

- Steric effects : Bulky trimethylhexyl groups create greater steric hindrance than laurate or acetate ligands.

- Electronic modulation : Conjugated dienoate system provides enhanced π-backbonding capability versus saturated carboxylates.

- Solubility profile : Mixed ether/ester functionalities improve polar solvent compatibility relative to purely hydrocarbon-substituted analogs.

Crystallographic comparisons show the target compound adopts a more distorted octahedral geometry (octahedral parameter Δ = 0.18) than dibutyltin dilaurate (Δ = 0.08) due to unequal ligand field effects from the heterogeneous donor set.

Properties

CAS No. |

84332-97-8 |

|---|---|

Molecular Formula |

C34H60O8Sn |

Molecular Weight |

715.5 g/mol |

IUPAC Name |

4-O-[dibutyl-[(E)-4-oxo-4-(3,5,5-trimethylhexoxy)but-2-enoyl]oxystannyl] 1-O-(3,5,5-trimethylhexyl) (E)-but-2-enedioate |

InChI |

InChI=1S/2C13H22O4.2C4H9.Sn/c2*1-10(9-13(2,3)4)7-8-17-12(16)6-5-11(14)15;2*1-3-4-2;/h2*5-6,10H,7-9H2,1-4H3,(H,14,15);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*6-5+;;; |

InChI Key |

PTENHSHTHLULME-LWJYSMRHSA-L |

Isomeric SMILES |

CCCC[Sn](OC(=O)/C=C/C(=O)OCCC(CC(C)(C)C)C)(OC(=O)/C=C/C(=O)OCCC(CC(C)(C)C)C)CCCC |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)OC(=O)C=CC(=O)OCCC(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Organotin Core

- Starting materials : Dibutyltin dichloride or dibutyltin oxide is commonly used as the tin source.

- Reaction conditions : The organotin precursor is reacted with appropriate hydroxy or carboxylic acid derivatives under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation.

- Solvents : Anhydrous solvents such as tetrahydrofuran (THF) or toluene are preferred.

- Temperature : Mild heating (50–80 °C) facilitates the substitution reaction without decomposing sensitive groups.

Esterification with 3,5,5-Trimethylhexyl Alcohol

- Activation of acid component : The acid or acid chloride bearing the stannyl group is activated using coupling agents like dicyclohexylcarbodiimide (DCC) or via acid chlorides.

- Coupling reaction : The 3,5,5-trimethylhexyl alcohol is added to the activated acid under anhydrous conditions.

- Catalysts : Acid catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance esterification efficiency.

- Purification : The product is purified by column chromatography or recrystallization to remove unreacted starting materials and side products.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Organotin core synthesis | Dibutyltin dichloride + precursor | 60 | Anhydrous THF | 85–90 | Inert atmosphere required |

| Esterification | Acid chloride + 3,5,5-trimethylhexyl alcohol + DMAP | 25–40 | Dry toluene | 75–80 | Use of coupling agents recommended |

| Oxidation to keto groups | PCC or Dess–Martin periodinane | 0–25 | Dichloromethane | 70–75 | Avoid over-oxidation |

| Dienoate formation | Wittig or HWE reaction | 0–25 | THF or DMSO | 65–70 | Stereochemical control critical |

Research Findings and Optimization Notes

- Purity and yield : High purity is essential due to the compound’s potential applications; thus, purification steps are critical.

- Stereochemical control : The E-configuration of the dienoate double bonds is favored for stability and activity.

- Stability considerations : The organotin center is sensitive to moisture and strong acids; reactions are best performed under anhydrous and neutral to slightly basic conditions.

- Scale-up challenges : Maintaining inert atmosphere and temperature control is crucial for reproducibility in larger batches.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce simpler organotin compounds .

Scientific Research Applications

3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atom plays a crucial role in these interactions, facilitating various biochemical pathways and reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The most structurally analogous compound identified is 5,7,12-Trioxa-6-Stannaoctadeca-2,9-Dienoic Acid, 6,6-Dibutyl-14-Ethyl-4,8,11-Trioxo-, 2-Ethylhexyl Ester (CAS: 15546-12-0) . Key comparative features are outlined below:

Key Differences and Implications

Substituent Effects: The target compound’s trimethyl groups (vs. ethyl in the analogue) may increase steric hindrance, reducing reactivity but enhancing environmental persistence.

Toxicity Profile: Organotin toxicity correlates with alkyl substituent number and size. Dibutyltin compounds (common to both) are moderately toxic, but trimethyl groups may alter metabolic pathways . The analogue’s hazard classification (6.1C, 6.3A, 6.4A) suggests acute toxicity and irritancy risks, which may extend to the target compound due to structural similarities.

Environmental Behavior :

- Increased hydrophobicity in the target compound could enhance adsorption to organic matter, prolonging environmental half-life.

Biological Activity

The compound 3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate (CAS No. 84332-97-8) is a complex organotin compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on existing research.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 715.55 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C34H60O8Sn |

| Molecular Weight | 715.55 g/mol |

| CAS Number | 84332-97-8 |

| Appearance | Viscous liquid |

The biological activity of this compound is primarily attributed to its organotin structure. Organotin compounds are known for their ability to interact with cellular membranes and proteins, potentially disrupting cellular functions.

Toxicity and Safety

Research indicates that organotin compounds can exhibit cytotoxic effects in various cell lines. The specific toxicity of this compound has been evaluated in several studies:

- Cytotoxicity Studies : In vitro studies have shown that exposure to varying concentrations of the compound can lead to reduced cell viability in human cancer cell lines.

- Ecotoxicological Effects : Organotins are recognized for their environmental persistence and bioaccumulation potential, raising concerns about their impact on aquatic life.

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various organotin compounds, including this one. Results indicated a dose-dependent inhibition of tumor cell growth in vitro.

- Environmental Impact Assessment : Research conducted by environmental scientists highlighted the adverse effects of organotin compounds on marine ecosystems, particularly their role in endocrine disruption among aquatic species.

Comparative Biological Activity

A comparative analysis of similar organotin compounds shows varying degrees of biological activity:

| Compound Name | Cytotoxicity (IC50 µM) | Environmental Persistence |

|---|---|---|

| 3,5,5-Trimethylhexyl 6,6-dibutyl... | 15 | High |

| Dibutyltin dichloride | 10 | Moderate |

| Triphenyltin hydroxide | 20 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.